4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as formamide or formic acid, to form the fused pyrimidine ring.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Methylation at Position 1: The final step involves the methylation of the nitrogen atom at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the methoxy and methyl groups, resulting in different chemical properties and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to enhanced enzyme inhibition and anticancer activity.
1H-Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents exhibit a range of biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6283-17-6 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10N4O2/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
InChI Key |
LHXZCQZYTLAQCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)OC)OC |
Origin of Product |
United States |
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